Literature review of 4-(2-Methoxy-2-oxoethoxy)-3,5-dimethylbenzoic acid synthesis pathways
Literature review of 4-(2-Methoxy-2-oxoethoxy)-3,5-dimethylbenzoic acid synthesis pathways
This technical guide details the synthesis pathways for 4-(2-Methoxy-2-oxoethoxy)-3,5-dimethylbenzoic acid , a critical intermediate often utilized in the development of thyromimetics (e.g., Sobetirome, Eprotirome) and selective thyroid hormone receptor agonists.[1]
The guide prioritizes the Aldehyde Oxidation Route as the primary methodology due to its superior functional group tolerance, avoiding the selectivity challenges inherent in hydrolyzing diester intermediates.[1]
[1]
Executive Summary & Retrosynthetic Analysis
The target molecule is a benzoic acid derivative featuring a sterically crowded core (3,5-dimethyl substitution) and an aliphatic ester tail.[1] The primary synthetic challenge is differentiating between the aromatic carboxylic acid (C1 position) and the aliphatic methyl ester (tail).[1]
Structural Challenges[1]
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Steric Hindrance: The methyl groups at positions 3 and 5 create significant steric bulk around the phenol and the C1 position.[1]
-
Chemoselectivity: A "brute force" approach involving the hydrolysis of a diester intermediate is flawed.[1] The aliphatic ester (tail) is kinetically more accessible than the sterically shielded aromatic ester (core), meaning standard hydrolysis would cleave the wrong group first.[1]
Strategic Solution
To ensure the integrity of the aliphatic ester while generating the aromatic acid, we employ an Oxidative Strategy . We introduce the aliphatic ester early via alkylation of an aldehyde precursor, then selectively oxidize the aldehyde to the carboxylic acid using mild conditions (Pinnick Oxidation) that leave the ester intact.[1]
Retrosynthetic Logic:
Target Molecule
Primary Pathway: The Aldehyde Oxidation Route[1]
This route is the industry standard for high-fidelity synthesis of this class of compounds.[1] It proceeds in three distinct stages.
Workflow Visualization
Figure 1: Step-wise conversion from Mesitol to the Target Acid via the Aldehyde intermediate.[1][2]
Step 1: Selective Oxidation of Mesitol
Objective: Convert 2,4,6-trimethylphenol to 3,5-dimethyl-4-hydroxybenzaldehyde.[1] Mechanism: Copper-catalyzed benzylic oxidation.[1]
-
Reagents: 2,4,6-Trimethylphenol, CuCl₂, K₂CO₃, H₂O₂ (or O₂), Isopropanol.[1]
-
Protocol:
-
Charge a reactor with 2,4,6-trimethylphenol (1.0 eq) and Isopropanol (10 vol).
-
Add CuCl₂ (0.1 eq) and K₂CO₃ (0.1 eq).
-
Heat to 65°C and slowly add H₂O₂ (30% aq, 4.0 eq) over 4 hours. Alternatively, bubble O₂ gas if using a pressurized system.[1]
-
Critical Control: Monitor the disappearance of the quinone methide intermediate via HPLC.
-
Workup: Quench with NaHSO₃ solution, extract with Ethyl Acetate, and recrystallize from Hexane/EtOAc.
-
-
Expected Yield: 85-90%.
Step 2: Williamson Ether Synthesis
Objective: Install the acetate tail.[1] Mechanism: SN2 Alkylation of a phenoxide ion.[1]
-
Reagents: 3,5-Dimethyl-4-hydroxybenzaldehyde, Methyl Bromoacetate, K₂CO₃, DMF (or Acetone).[1]
-
Protocol:
-
Dissolve the aldehyde (1.0 eq) in anhydrous DMF (5 vol).
-
Add finely ground anhydrous K₂CO₃ (1.5 eq). Stir at room temperature for 30 mins to generate the phenoxide.
-
Add Methyl Bromoacetate (1.1 eq) dropwise.
-
Heat to 50°C for 4-6 hours.
-
Observation: The reaction mixture will turn from a dark phenoxide color to a lighter suspension as the alkylation proceeds.[1]
-
Workup: Pour into ice water. The product often precipitates as a solid.[1][3] Filter and wash with water.[1][4] If oil forms, extract with DCM.[1]
-
-
Expected Yield: 92-95%.
Step 3: Pinnick Oxidation
Objective: Oxidize aldehyde to carboxylic acid without hydrolyzing the ester.[1] Mechanism: Chlorite oxidation with hypochlorite scavenger.[1]
-
Reagents: Alkylated Aldehyde (from Step 2), Sodium Chlorite (NaClO₂), Sodium Dihydrogen Phosphate (NaH₂PO₄), 2-Methyl-2-butene (Scavenger), t-Butanol/Water (3:1).[1]
-
Protocol:
-
Dissolve the aldehyde (1.0 eq) in t-Butanol (6 vol) and 2-Methyl-2-butene (5.0 eq).
-
Dissolve NaClO₂ (1.5 eq) and NaH₂PO₄ (1.5 eq) in Water (2 vol).
-
Add the aqueous salt solution dropwise to the organic phase at 0°C.
-
Allow to warm to room temperature and stir for 2-4 hours.
-
Why this works: The acidic buffer (NaH₂PO₄) activates the chlorite, while 2-methyl-2-butene scavenges the HOCl byproduct, preventing chlorination of the aromatic ring.[1]
-
Workup: Evaporate t-Butanol. Dilute with water.[1] Acidify to pH 3 with 1N HCl. The product will precipitate.[1][5]
-
-
Expected Yield: 88-92%.[1]
Alternative Pathway: The Benzyl Protection Route[1]
Use this route if the Pinnick oxidation proves problematic due to trace impurities or if the specific batch requires absolute regiocontrol.[1]
Workflow Visualization
Figure 2: Protection-Deprotection strategy using Benzyl (Bn) ester.[1]
-
Selective Esterification: React 3,5-dimethyl-4-hydroxybenzoic acid with Benzyl Bromide (1.0 eq) and KHCO₃ (1.1 eq) in DMF. The carboxylate reacts faster than the sterically hindered phenol.[1]
-
Alkylation: React the Benzyl ester phenol with Methyl Bromoacetate (standard Williamson conditions).
-
Hydrogenolysis: Subject the intermediate to H₂ (1 atm) and Pd/C (10% loading) in Methanol. The Benzyl ester is cleaved to the acid, while the Methyl ester (tail) and the aromatic ring remain untouched.[1]
Quantitative Data Summary
| Parameter | Step 1 (Oxidation) | Step 2 (Alkylation) | Step 3 (Pinnick) |
| Solvent System | Isopropanol | DMF or Acetone | t-BuOH / H₂O |
| Temperature | 65°C | 50°C | 0°C |
| Key Reagent | CuCl₂ / H₂O₂ | Me-Bromoacetate | NaClO₂ / NaH₂PO₄ |
| Typical Yield | 85-90% | 92-95% | 88-92% |
| Purification | Recrystallization | Precipitation | Acid/Base Extraction |
References
-
Selective Oxidation of Mesitol: Title: A facile synthesis of 3,5-dimethyl-4-hydroxybenzaldehyde via copper-mediated selective oxidation of 2,4,6-trimethylphenol.[1][6] Source: ResearchGate / Chinese Journal of Chemistry.[1] URL:[Link]
-
Williamson Ether Synthesis on Hindered Phenols: Title: One Pot O-alkylation/Wittig Olefination of Hydroxybenzaldehydes in DMSO. Source: Semantic Scholar / Proceedings.[1] URL:[Link]
-
Pinnick Oxidation Protocol: Title: Oxidation of Aldehydes to Carboxylic Acids (Pinnick Oxidation). Source: Organic Chemistry Portal.[1] URL:[Link]
Sources
- 1. CN102336658A - Production method of 3,5-dimethylbenzoic acid - Google Patents [patents.google.com]
- 2. CN103319330A - Method for preparing 2,4-dimethylbenzoic acid by using carbon dioxide carboxylation process - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. prepchem.com [prepchem.com]
- 6. researchgate.net [researchgate.net]
